N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
CAS No.:
Cat. No.: VC14777754
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C25H26N4O2/c30-24(26-19-20-7-3-1-4-8-20)21-11-13-22(14-12-21)27-25(31)29-17-15-28(16-18-29)23-9-5-2-6-10-23/h1-14H,15-19H2,(H,26,30)(H,27,31) |
| Standard InChI Key | PBIVKBPBNRRIJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Introduction
N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry, particularly in neuropharmacology. The compound's structure features a piperazine ring substituted with a benzylcarbamoyl group and a phenyl group, contributing to its potential interactions with biological systems.
Synthesis Methods
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves several key steps, often performed under inert atmospheres to prevent moisture interference. Solvents like dichloromethane or acetone are commonly used due to their ability to dissolve organic compounds effectively. Reaction temperatures can vary but are often maintained between 60°C and 120°C for optimal yields. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reactions and verify the product's structure and purity.
Biological Activities and Potential Applications
N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide exhibits potential biological activities, particularly in modulating neurotransmitter systems. It is believed to interact with various receptors in the central nervous system, acting as an antagonist or agonist depending on the receptor type. This interaction suggests potential applications in treating neurological disorders, anxiety, and depression. The compound's ability to modulate neurotransmitter systems, such as serotonin and dopamine receptors, is crucial for understanding its pharmacological profile and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide. A comparison of these compounds highlights their unique features and biological activities:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-benzyl-4-phenylpiperazine-1-carboxamide | Benzyl group on piperazine | Moderate CNS activity | Lacks additional carbamoyl group |
| 1-(4-bromobenzyl)-4-phenylpiperazine | Bromine substitution on benzene | Antidepressant effects | Halogenated variant |
| 1-(2-methylbenzyl)-4-phenylpiperazine | Methyl substitution on benzene | Potential anxiolytic effects | Methylated phenol variant |
Research Findings and Future Directions
Research on N-[4-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is ongoing, with studies focusing on its interactions with biological targets such as serotonin and dopamine receptors. In vitro assays are used to assess binding affinities and functional responses, providing insights into how this compound might influence neuronal activity. Future research directions may include quantitative structure-activity relationship studies to guide further development of this compound for therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume